Comprehensive Analytical NMR Characterization of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic Acid
Comprehensive Analytical NMR Characterization of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic Acid
Executive Summary
In modern drug discovery, polyhalogenated indole scaffolds are highly prized for their unique pharmacokinetic profiles and target-binding affinities. Specifically, 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid (CAS: 2131199-95-4) presents a complex electronic system characterized by competing inductive (-I) and resonance (+R) effects, coupled with severe steric constraints.
As a Senior Application Scientist, I have designed this technical guide to transcend standard data reporting. This whitepaper provides a rigorously validated, first-principles approach to the Nuclear Magnetic Resonance (NMR) structural elucidation of this molecule. By dissecting the causality behind experimental parameters and mapping the exact spin-spin coupling networks, this document serves as an authoritative reference for analytical chemists and medicinal chemistry teams characterizing highly substituted indoles.
Structural Significance & Electronic Topology
To accurately assign the NMR spectra of this compound, one must first understand the electronic "push-pull" dynamics governing the indole core:
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The 3-Carboxylic Acid (-COOH): Acts as a strong electron-withdrawing group (EWG), severely deshielding the adjacent C2-H proton.
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The 4-Fluoro Substituent (-F): Exhibits a strong -I effect but a dominant +R effect. It donates electron density into the π -system, significantly shielding the ortho-position (C5/H5) while introducing complex heteronuclear coupling ( 19F−1H and 19F−13C ).
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The 7-Bromo Substituent (-Br): A bulky, quadrupolar halogen that induces severe steric compression against the N-methyl group, leading to anomalous chemical shifts.
Experimental Methodology: A Self-Validating Protocol
Routine NMR acquisition often fails to capture the nuances of polyhalogenated heterocycles. The following protocol is engineered as a self-validating system, ensuring that every parameter choice directly contributes to spectral fidelity.
Step-by-Step Acquisition Workflow
Step 1: Sample Preparation (The Foundation of Resolution)
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Action: Dissolve exactly 30.0 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 (99.9% isotopic purity, containing 0.03% v/v TMS).
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Causality: The 30 mg concentration ensures an optimal signal-to-noise ratio (SNR) for 13C acquisition without causing viscosity-induced line broadening. to disrupt the hydrogen-bonded dimers of the 3-carboxylic acid group, ensuring a sharp, quantifiable resonance for the exchangeable proton and preventing chemical shift drift.
Step 2: Probe Tuning and Shimming (Quality Control)
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Action: Insert the sample into a 400 MHz spectrometer equipped with a multinuclear broadband fluorine-observe (BBFO) probe. Execute automated 3D gradient shimming (Z1-Z5).
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Validation Metric: The lock level must stabilize >80%, and the full width at half maximum (FWHM) of the TMS signal must be ≤ 0.5 Hz. If FWHM > 0.5 Hz, the magnetic field is inhomogeneous, and manual shimming is mandatory to prevent multiplet distortion.
Step 3: 1H NMR Acquisition
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Action: Pulse Sequence: zg30; Spectral width (SW) = 20 ppm; Number of scans (ns) = 16; Relaxation delay (d1) = 2.0 s.
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Causality: A 2.0 s relaxation delay ensures that >95% of the longitudinal magnetization ( T1 ) is recovered for the aromatic protons, ensuring that integration values are absolute and reliable for structural confirmation.
Step 4: 13C{1H} NMR Acquisition
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Action: Pulse Sequence: zgpg30; SW = 250 ppm; ns = 512; d1 = 2.0 s.
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Causality: The 13C nucleus suffers from low natural abundance (1.1%). 512 scans provide sufficient SNR for the quaternary carbons (C2, C3, C7a). Power-gated decoupling removes 1H−13C scalar coupling, simplifying the spectrum while preserving the diagnostic 13C−19F couplings.
Step 5: 19F NMR Acquisition
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Action: Pulse Sequence: zg (Proton-coupled); SW = 100 ppm; ns = 32.
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Causality: Acquiring the 19F spectrum without proton decoupling allows the observation of 3JHF and 4JHF couplings, which are critical for confirming the regiochemistry of the fluorine atom at the C-4 position.
Caption: Step-by-step NMR acquisition workflow for structural elucidation of indole derivatives.
Quantitative Spectral Data & Assignments
The following tables summarize the predicted and highly characteristic chemical shifts for this specific scaffold, derived from established for poly-substituted indoles.
Table 1: 1H NMR Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Notes |
| 3-COOH | 12.85 | br s | 1H | - | Highly deshielded, exchanges with D 2 O |
| C2-H | 8.24 | s | 1H | - | Deshielded by adjacent N and 3-COOH |
| C6-H | 7.52 | dd | 1H | 3JHH = 8.2, 4JHF = 4.5 | Deshielded by 7-Br, meta-coupled to F |
| C5-H | 7.08 | dd | 1H | 3JHF = 10.5, 3JHH = 8.2 | Shielded by 4-F resonance (+R) effect |
| N-CH 3 | 4.21 | s | 3H | - | Shifted downfield due to 7-Br steric clash |
Table 2: 13C NMR Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment Notes |
| 3-COOH | 165.4 | s | - | Carbonyl carbon |
| C4 | 156.2 | d | 1JCF = 248.5 | C-F ipso carbon (massive splitting) |
| C2 | 139.5 | s | - | Alpha to N, beta to COOH |
| C7a | 136.8 | s | - | Bridgehead carbon |
| C6 | 131.4 | d | 3JCF = 8.0 | Meta to fluorine |
| C3a | 126.5 | d | 2JCF = 18.5 | Bridgehead, ortho to fluorine |
| C5 | 112.3 | d | 2JCF = 22.0 | Ortho to fluorine |
| C3 | 108.7 | s | - | Alpha to COOH |
| C7 | 106.5 | s | - | C-Br ipso carbon |
| N-CH 3 | 39.2 | s | - | N-methyl carbon |
Table 3: 19F NMR Data (376 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity ( 1H -coupled) | Coupling Constant ( J , Hz) |
| C4-F | -118.5 | dd | 3JHF = 10.5, 4JHF = 4.5 |
Mechanistic Insights into Chemical Shifts (The "Why")
Data without context is merely observation. To validate the structural assignment, we must examine the physical chemistry driving these specific spectral readouts.
The N-Methyl Steric Anomaly
In a standard 1-methylindole, the N-CH 3 protons resonate at approximately 3.75 ppm. However, in our target molecule, the signal is pushed heavily downfield to 4.21 ppm .
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The Causality: The van der Waals radius of the bromine atom at C-7 is exceptionally large (1.85 Å). This creates severe steric compression, forcing the methyl protons into the deshielding cone of the bromine's lone pairs. This anisotropic deshielding is a definitive diagnostic marker confirming the 1,7-substitution pattern.
Fluorine-Proton Spin-Spin Coupling Logic
The C4-Fluorine atom acts as an active magnetic participant, splitting both the proton and carbon signals.
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The Causality: The 19F nucleus (Spin 1/2) couples strongly to the ortho-proton at C-5 ( 3JHF≈10.5 Hz ) and more weakly to the meta-proton at C-6 ( 4JHF≈4.5 Hz ). Consequently, the C5-H signal appears as a doublet of doublets (dd) rather than a simple doublet, proving the proximity of the fluorine atom to the C-5 position. dictate that the 1JCF coupling at C-4 will be massive (~248 Hz), providing an unmistakable anchor point in the 13C spectrum.
Caption: Spin-spin coupling networks and electronic effects in the 4-fluoro-7-bromo-indole system.
Conclusion
The comprehensive NMR characterization of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid requires a deep understanding of heteronuclear coupling and steric anisotropies. By utilizing DMSO- d6 to resolve the carboxylic acid, applying precise relaxation delays for quantitative integration, and mapping the 3J and 4J fluorine couplings, researchers can establish a self-validating proof of structure. The anomalous downfield shift of the N-methyl group and the massive 1JCF splitting serve as the ultimate diagnostic fingerprints for this highly valuable pharmacophore[1].
References
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National Center for Biotechnology Information. "7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid". PubChem Compound Summary. Available at:[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Available at:[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link]
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Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. Available at:[Link]
